molecular formula C13H17NO B3019738 [1-(2-Methoxyphenyl)ethyl](methyl)(prop-2-yn-1-yl)amine CAS No. 1241240-69-6

[1-(2-Methoxyphenyl)ethyl](methyl)(prop-2-yn-1-yl)amine

Cat. No.: B3019738
CAS No.: 1241240-69-6
M. Wt: 203.285
InChI Key: FLMGALROPFEEKB-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)ethyl(prop-2-yn-1-yl)amine: is an organic compound that features a unique structure combining a methoxyphenyl group, an ethyl chain, a methyl group, and a prop-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)ethyl(prop-2-yn-1-yl)amine typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate [2-Methoxyphenyl]ethanol, which is then subjected to a series of reactions including alkylation, amination, and propargylation to introduce the prop-2-yn-1-yl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or copper may be employed to facilitate the propargylation step, ensuring efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the alkyne group, converting it into an alkene or alkane.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Quinones or phenolic derivatives.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators.

Industry: In the materials science industry, the compound may be used in the synthesis of polymers or as a precursor for advanced materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-Methoxyphenyl)ethyl(prop-2-yn-1-yl)amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The prop-2-yn-1-yl group can participate in click chemistry reactions, facilitating the formation of stable triazole linkages in biological systems.

Comparison with Similar Compounds

  • 1-(2-Methoxyphenyl)ethylamine
  • 1-(2-Methoxyphenyl)ethylamine
  • 1-(2-Methoxyphenyl)ethyl(prop-2-yn-1-yl)amine

Uniqueness: The presence of both the methoxyphenyl group and the prop-2-yn-1-yl group in 1-(2-Methoxyphenyl)ethyl(prop-2-yn-1-yl)amine provides a unique combination of electronic and steric properties, making it a versatile intermediate in organic synthesis. This dual functionality allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

N-[1-(2-methoxyphenyl)ethyl]-N-methylprop-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-5-10-14(3)11(2)12-8-6-7-9-13(12)15-4/h1,6-9,11H,10H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMGALROPFEEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)N(C)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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